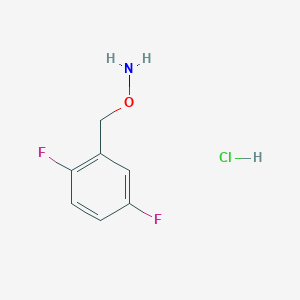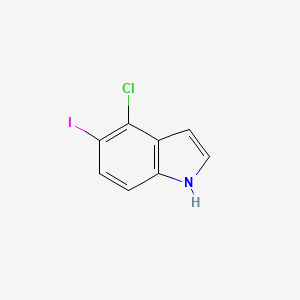
4-chloro-5-iodo-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-iodo-1H-indole is a halogenated indole derivative. Indoles are a significant class of heterocyclic compounds that are prevalent in natural products and pharmaceuticals. The presence of both chlorine and iodine atoms in the indole ring makes this compound an interesting compound for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-5-iodo-1H-indole typically involves halogenation reactions. One common method is the iodination of 4-chloroindole. This can be achieved by treating 4-chloroindole with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent concentration, is crucial for efficient production .
化学反応の分析
Types of Reactions: 4-Chloro-5-iodo-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products Formed:
Substitution Products: Various substituted indoles depending on the nucleophile used.
Oxidation Products: Oxidized indole derivatives.
Coupling Products: Biaryl or alkyne-linked indole derivatives.
科学的研究の応用
4-Chloro-5-iodo-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes and agrochemicals.
作用機序
The mechanism of action of 4-chloro-5-iodo-1H-indole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The presence of halogen atoms can enhance the compound’s ability to bind to specific molecular targets, thereby influencing its activity .
類似化合物との比較
4-Chloroindole: Lacks the iodine atom, making it less reactive in certain halogenation reactions.
5-Iodoindole: Lacks the chlorine atom, which may affect its chemical reactivity and biological activity.
4-Bromo-5-iodo-1H-indole: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and applications.
Uniqueness: 4-Chloro-5-iodo-1H-indole is unique due to the presence of both chlorine and iodine atoms, which provides a distinct reactivity profile and potential for diverse applications in synthesis and research .
特性
分子式 |
C8H5ClIN |
|---|---|
分子量 |
277.49 g/mol |
IUPAC名 |
4-chloro-5-iodo-1H-indole |
InChI |
InChI=1S/C8H5ClIN/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4,11H |
InChIキー |
ZCGPVBZXOKPQLW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C2=C1NC=C2)Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


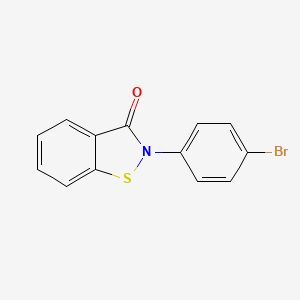
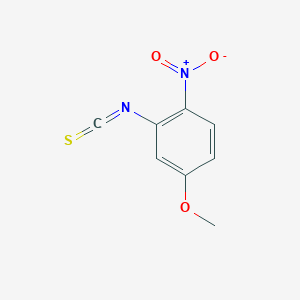

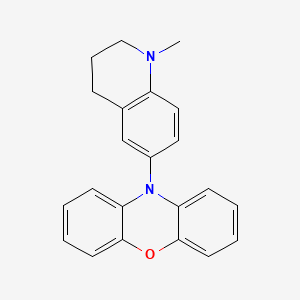

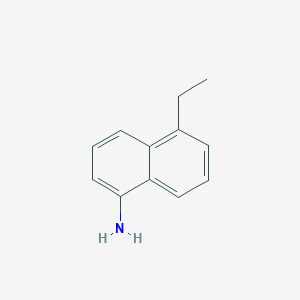
![4-bromofuro[3,2-f][1]benzofuran-8-ol](/img/structure/B13693258.png)
![2,2-difluoro-8-(2-fluorophenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13693260.png)
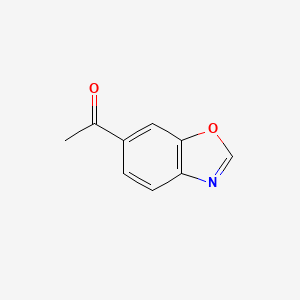

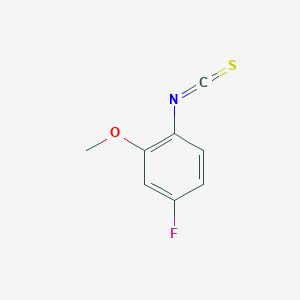
![Methyl (R)-2-Methyl-3-[(methylsulfonyl)oxy]propanoate](/img/structure/B13693295.png)
